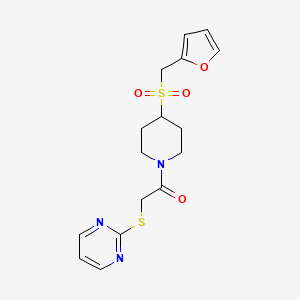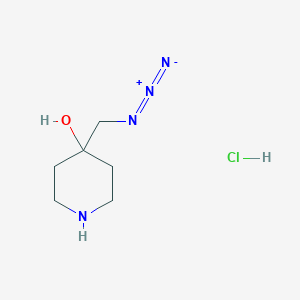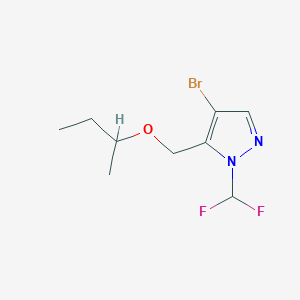
4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole is a chemical compound that is widely used in scientific research. This compound is synthesized using a specific method and has a unique mechanism of action that makes it an important tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole involves the inhibition of specific enzymes and proteins. This compound binds to the active site of these enzymes and proteins, thereby preventing their normal function. This inhibition leads to the disruption of various biochemical pathways, which can be studied to understand the physiological and pathological processes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole depend on the specific enzymes and proteins that are inhibited. This compound has been shown to inhibit the activity of several enzymes and proteins, including kinases and proteases. The inhibition of these enzymes and proteins can lead to various physiological effects, such as cell cycle arrest, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole in lab experiments include its specificity and potency. This compound binds to specific enzymes and proteins, which allows for the study of specific biochemical pathways. It is also potent, which means that small amounts of the compound can be used to elicit a significant effect.
The limitations of using 4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole in lab experiments include its toxicity and potential off-target effects. This compound can be toxic to cells and can cause non-specific effects if used at high concentrations. It is important to use this compound at the appropriate concentration and to control for off-target effects.
Zukünftige Richtungen
There are several future directions for the use of 4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole in scientific research. One direction is the development of new drugs that target specific enzymes and proteins. Another direction is the study of the physiological and pathological processes that are affected by the inhibition of these enzymes and proteins. Additionally, this compound can be used to study the interaction between different biochemical pathways and to identify new targets for drug discovery.
Synthesemethoden
The synthesis of 4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole involves the reaction of 4-bromo-1H-pyrazole-5-carbaldehyde with sec-butoxymethyl magnesium bromide and difluoromethyl iodide. The reaction takes place in the presence of a catalyst and under specific temperature and pressure conditions. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole is used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. This compound is used as a tool to study the mechanism of action of various enzymes and proteins. It is also used to develop new drugs that target specific biochemical pathways.
Eigenschaften
IUPAC Name |
4-bromo-5-(butan-2-yloxymethyl)-1-(difluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrF2N2O/c1-3-6(2)15-5-8-7(10)4-13-14(8)9(11)12/h4,6,9H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJILRBEQUXPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Methyltriazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2810807.png)

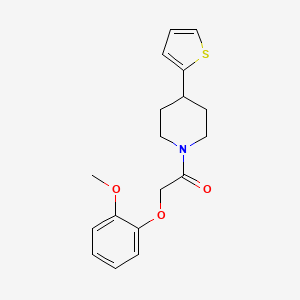
![3-(3,5-Dimethylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2810813.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(3-methoxyphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810814.png)
![N-cyclopentyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810816.png)
![2-Cyclopropyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)formamido]propanoic acid](/img/structure/B2810818.png)
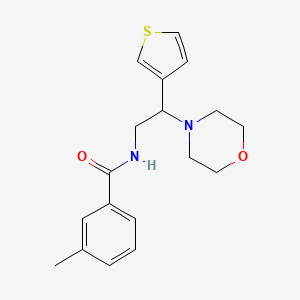
![Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2810820.png)


